Bienvenue dans la boutique en ligne BenchChem!

2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid

CYP450 inhibition Drug-drug interaction ADMET

2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid (CAS 446844-42-4, molecular formula C16H20N2O5, molecular weight 320.34 g/mol) is a synthetic organic compound belonging to the hydrazinecarboxamide (semicarbazide) class. Its architecture integrates three distinct functional domains: a cyclohexane ring bearing a free carboxylic acid, a central hydrazinecarboxamide (-NH-NH-C(=O)-NH-) linker, and a terminal phenoxyacetyl moiety.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
CAS No. 446844-42-4
Cat. No. B3138129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid
CAS446844-42-4
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H20N2O5/c19-14(10-23-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,19)(H,18,20)(H,21,22)
InChIKeyYJWMAZPYUBMSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid (CAS 446844-42-4): Structural Classification and Procurement Baseline


2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid (CAS 446844-42-4, molecular formula C16H20N2O5, molecular weight 320.34 g/mol) is a synthetic organic compound belonging to the hydrazinecarboxamide (semicarbazide) class [1]. Its architecture integrates three distinct functional domains: a cyclohexane ring bearing a free carboxylic acid, a central hydrazinecarboxamide (-NH-NH-C(=O)-NH-) linker, and a terminal phenoxyacetyl moiety [1]. This tripartite structure distinguishes it from simpler phenoxyacetyl derivatives and positions it as a versatile scaffold for medicinal chemistry and chemical biology research, particularly in the exploration of structure-activity relationships (SAR) around the hydrazinecarboxamide pharmacophore [1].

Why Semicarbazide vs. Thiosemicarbazide Substitution Is Not Interchangeable for 2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid


Within the phenoxyacetyl-hydrazine derivative family, the oxygen-for-sulfur substitution distinguishing semicarbazides (C=O) from thiosemicarbazides (C=S) is not a conservative exchange. A systematic comparative analysis of ADMET profiles across published thiosemicarbazide and semicarbazide derivatives with proven antitumor activity demonstrated statistically significant divergence across multiple pharmacokinetic parameters, including human intestinal absorption (HIA), plasma protein binding, CYP450 inhibitory promiscuity, and toxicity class [1]. Specifically, semicarbazides exhibit significantly more favorable oral bioavailability characteristics (higher HIA probability, p<0.05) and lower risk of drug-drug interactions via CYP inhibition [1]. Parks et al. reported that semicarbazide is approximately 1/20 as toxic as thiosemicarbazide [2]. A user seeking a thiosemicarbazide's higher cytotoxic potency would find the semicarbazide scaffold unsuitable and vice versa; the selection is dictated by the experimental endpoint—target engagement potency versus ADMET safety margin [1][2].

Quantitative Differentiation Evidence for 2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid Against Structural Analogs


CYP450 Drug-Drug Interaction Risk: Semicarbazide Scaffold vs. Thiosemicarbazide Head-to-Head

The semicarbazide scaffold, which defines the core of the target compound, demonstrates a markedly cleaner CYP450 inhibition profile compared to its direct thiosemicarbazide analogs. In a head-to-head in silico comparison of twelve 1,4-disubstituted derivatives (AB1-AB6 thiosemicarbazides; AB7-AB12 semicarbazides), all semicarbazides were predicted as non-inhibitors of CYP1A2, whereas the majority of thiosemicarbazides (4 out of 6) were flagged as CYP1A2 inhibitors. Similarly, for CYP2C9, only 3 out of 6 semicarbazides showed inhibitory potential compared to 6 out of 6 thiosemicarbazides [1].

CYP450 inhibition Drug-drug interaction ADMET Semicarbazide Thiosemicarbazide

Oral Bioavailability Potential: Semicarbazide Advantage in Human Intestinal Absorption

A systematic review and meta-analysis comparing ADMET profiles of thiosemicarbazide and semicarbazide derivatives with proven anticancer activity revealed that semicarbazides exhibit significantly superior human intestinal absorption (HIA) characteristics. Semicarbazides showed a higher probability of HIA > 30% (p < 0.05) compared to thiosemicarbazides. Additionally, semicarbazides demonstrated significantly lower Caco-2 permeability values, which paradoxically indicates more favorable oral absorption properties within this chemotype [1].

Oral bioavailability Human Intestinal Absorption Caco-2 permeability Semicarbazide ADMET

Plasma Protein Binding and Free Fraction: Semicarbazide Scaffold Advantage

Comparative analysis demonstrated that thiosemicarbazides show significantly higher levels of binding to plasma proteins and a lower average percentage of the unbound fraction relative to semicarbazides. This finding implies that a lower dose of a semicarbazide derivative would suffice to achieve the desired free drug concentration at the target site compared to an equivalent thiosemicarbazide analog, according to the free drug theory [1].

Plasma protein binding Free drug fraction Pharmacokinetics Semicarbazide Thiosemicarbazide

Toxicity Differential: Semicarbazide Approximately 20-Fold Less Toxic Than Thiosemicarbazide

A foundational toxicological observation within this chemotype class, cited in the recent comparative literature, is that semicarbazide is approximately 1/20 as toxic as thiosemicarbazide [1]. In a more recent in silico toxicity prediction study, semicarbazide derivatives were classified predominantly in lower toxicity classes, with predicted LD50 values of 850 mg/kg for compound AB12, compared to 500 mg/kg for all thiosemicarbazide derivatives (AB1-AB6) [1]. Furthermore, semicarbazides assessed at the maximum concentration of 100 µM did not achieve IC50 values in any tested cancer cell lines, confirming their lower cytotoxicity toward both cancer and normal cells [1].

Toxicity Safety profile Semicarbazide Selectivity index LD50

Unique Dual Functional Group Architecture: Cyclohexane Carboxylic Acid Plus Hydrazinecarboxamide vs. Simpler Phenoxyacetyl Derivatives

The target compound possesses a distinctive molecular topology that integrates a free cyclohexane-1-carboxylic acid moiety with a hydrazinecarboxamide linker tethered to a phenoxyacetyl terminus [1]. This contrasts with simpler comparator scaffolds such as phenoxyacetic acid (lacking both the hydrazinecarboxamide and cyclohexane ring) [1], 2-phenoxyacetamide (lacking the cyclohexane ring and carboxylic acid) [1], and even closely related semicarbazides that lack the cyclohexane carboxylic acid handle . The presence of the free carboxylic acid on the cyclohexane ring provides a distinct derivatization handle for amide coupling, esterification, or salt formation, while the hydrazinecarboxamide NH groups offer additional hydrogen-bond donor/acceptor capacity critical for target engagement [1].

Structure-Activity Relationship Functional group architecture Derivatization handle Cyclohexane carboxylic acid Hydrazinecarboxamide

Phenoxyacetohydrazide MurD Enzyme Inhibition: Class-Level Antibacterial Target Engagement Evidence

Phenoxyacetohydrazide derivatives, which share the phenoxyacetyl-hydrazine substructure with the target compound, have been validated as inhibitors of the bacterial MurD enzyme (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase), an essential cytoplasmic enzyme in peptidoglycan biosynthesis. Among a series of eleven phenoxyacetohydrazide compounds (4a-k) tested, compound 4k exhibited the highest inhibitory activity against S. aureus MurD with an IC50 value of 35.80 µM, and compounds 4a, 4j, and 4k demonstrated antibacterial activity against S. aureus NCIM 5022 with MIC values of 64 µg/mL [1]. While the target compound incorporates an extended hydrazinecarboxamide linker instead of a simple hydrazide, the conserved phenoxyacetyl recognition element suggests potential for MurD or related enzyme engagement [1].

MurD enzyme Antibacterial Phenoxyacetohydrazide IC50 Staphylococcus aureus

Optimal Research Application Scenarios for 2-[[(2-Phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid Based on Evidence


ADMET-Optimized Probe Development for In Vivo Target Engagement Studies

Given the semicarbazide scaffold's superior human intestinal absorption (HIA > 30% probability, p < 0.05), lower plasma protein binding with higher free fraction, and minimal CYP1A2/CYP3A4 inhibition liability compared to thiosemicarbazide analogs [1], this compound serves as an advantageous starting point for developing in vivo chemical probes. Its carboxylic acid handle enables rapid derivatization to modulate physicochemical properties without altering the core hydrazinecarboxamide pharmacophore, supporting oral bioavailability optimization while maintaining a cleaner ADMET profile suitable for repeat-dosing pharmacokinetic/pharmacodynamic studies [1][2].

Low-Cytotoxicity Scaffold for Phenotypic Screening and Target Deconvolution

The well-documented toxicity differential—semicarbazide being approximately 1/20 as toxic as thiosemicarbazide with predicted LD50 of 850 mg/kg versus 500 mg/kg, and semicarbazides failing to achieve IC50 at 100 µM in cancer cell lines [3]—positions this compound as a low-background-cytotoxicity scaffold for phenotypic screening campaigns. Researchers can attribute observed biological effects more confidently to specific target or pathway engagement rather than non-specific cytotoxicity, facilitating cleaner hit deconvolution and target identification [3].

Multi-Vector SAR Library Synthesis Around the Hydrazinecarboxamide Pharmacophore

The tripartite architecture combining a free cyclohexane-1-carboxylic acid, a hydrazinecarboxamide linker, and a phenoxyacetyl terminus provides three orthogonal diversification handles . This enables modular SAR exploration: the carboxylic acid can be amidated or esterified; the hydrazine NH can be alkylated or acylated; and the phenoxy ring can be substituted. This molecular topology is structurally differentiated from simpler phenoxyacetyl derivatives such as phenoxyacetic acid and 2-phenoxyacetamide, which offer only 1-2 derivatization sites . For medicinal chemistry programs aiming to systematically probe the chemical space around the semicarbazide core, this compound maximizes SAR information per synthetic step .

Antibacterial MurD Pathway Screening with a Derivatization-Ready Scaffold

The phenoxyacetyl-hydrazine substructure conserved in this compound has been validated in phenoxyacetohydrazide derivatives as a MurD enzyme inhibitor (best IC50 = 35.80 µM against S. aureus MurD) with confirmed antibacterial activity (MIC = 64 µg/mL) [4]. While direct activity data for the target compound is not yet reported, the structural precedent supports its inclusion in antibacterial screening cascades targeting peptidoglycan biosynthesis. The additional hydrazinecarboxamide NH and cyclohexane carboxylic acid moieties offer unexplored vectors for potency enhancement through focused medicinal chemistry [4].

Quote Request

Request a Quote for 2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.